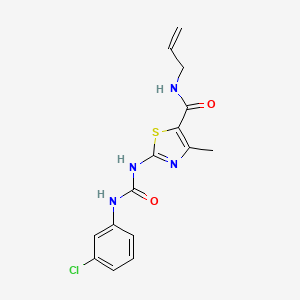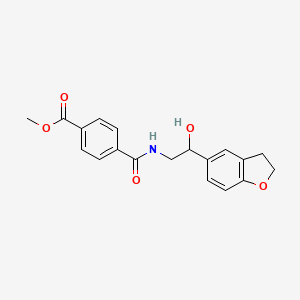
N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, also known as ACT-335827, is a novel small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of ureido-thiazole derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis Techniques
- The compound has been synthesized through processes involving the base-catalyzed hydrolysis of trialkylated allylic urazoles. This synthesis mechanism is based on the generation of a carbanion adjacent to the hydrazide functionality, leading to urazole ring-opening by cleavage of the N-N bond (Adam, Pastor, & Wirth, 2000).
Chemical Properties and Reactions
- Studies involving 2- and 3-nitrothiophene-5-carboxamides, which are structurally related to the compound , have explored their synthesis and potential as radiosensitizers and cytotoxins. These studies highlight the compound's relevance in the context of radiosensitization and selective cytotoxicity (M. Threadgill et al., 1991).
Corrosion Inhibition
- A derivative of the compound, namely 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficacy in inhibiting corrosion of mild steel in acidic media. This research contributes to understanding the compound's application in corrosion science and its potential use in industrial settings (M. Lagrenée et al., 2002).
Potential Biomedical Applications
- Research on indazole- and indole-carboxamides, closely related to the compound, has revealed their function as inhibitors of monoamine oxidase B (MAO-B). These findings are significant in the context of developing treatments for neurological disorders (N. Tzvetkov et al., 2014).
Antibacterial and Antifungal Effects
- The compound's structural analogs, 4-allyl/amino-5-aryl-1,2,4-triazoles, have been synthesized and tested for antibacterial and antifungal properties. This research contributes to understanding the compound's potential in developing new antimicrobial agents (Katica Colanceska-Ragenovic et al., 2001).
Carbonic Anhydrase Inhibitor
- The compound's derivatives have been explored as inhibitors of human carbonic anhydrase isoforms, with implications for anticancer activity. This line of research reveals the compound's potential in the development of novel anticancer therapies (Abdulsalam A. M. Alkhaldi et al., 2020).
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-prop-2-enyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-3-7-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-5-10(16)8-11/h3-6,8H,1,7H2,2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOYTSYDIQMZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2656559.png)

![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)

![2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide](/img/structure/B2656571.png)



![5-Methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-oxopyridazine-4-carboxylic acid](/img/structure/B2656577.png)

